molecular formula C23H21N5O2S B2451000 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 905765-05-1

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2451000
CAS No.: 905765-05-1
M. Wt: 431.51
InChI Key: ZYIWAYUCBSMSBV-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c24-28-21(15-17-7-3-1-4-8-17)26-27-23(28)31-16-22(29)25-18-11-13-20(14-12-18)30-19-9-5-2-6-10-19/h1-14H,15-16,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIWAYUCBSMSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding interactions. These interactions could lead to changes in the target’s function, potentially contributing to the compound’s biological activity.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism.

Pharmacokinetics

Similar compounds have been found to have good solubility in organic solvents, which could potentially impact their bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by temperature and pH. Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and activity.

Biological Activity

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring system is known for its pharmacological significance, and modifications to this structure can enhance its biological properties.

Synthesis

The compound can be synthesized through a series of reactions involving the triazole derivatives and phenoxyacetic acid. Various methods have been reported for synthesizing similar triazole compounds, often yielding significant biological activity. For instance, the synthesis of related compounds has been achieved with yields exceeding 70% through optimized reaction conditions using catalysts such as triethylamine .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For example, the derivatives containing the 4-amino-5-benzyl-4H-1,2,4-triazole moiety have demonstrated promising antimicrobial effects against various bacterial strains. In a study involving the synthesis of novel 4-amino-5-benzyl derivatives, compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

CompoundAntimicrobial ActivityReference
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamideModerate to strong against tested strains
Related Triazole DerivativeHigh inhibition against E. coli and S. aureus

Anticancer Activity

The anticancer potential of similar triazole compounds has also been investigated. For example, compounds with a benzyl substitution on the triazole ring have shown cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

In vitro studies indicated that derivatives with specific substitutions could effectively inhibit cancer cell growth, suggesting that structural modifications can significantly impact biological activity.

Case Studies

  • Antimicrobial Study : A recent investigation evaluated several triazole derivatives for their antimicrobial properties. The study found that compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide showed promising results against resistant bacterial strains .
  • Cytotoxicity Assay : Another study assessed the cytotoxic effects of triazole-based compounds on human cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced their potency against breast cancer cells .

Research Findings

Research findings consistently indicate that the incorporation of a triazole ring enhances the biological activity of compounds. The presence of amino and phenoxy groups further contributes to their efficacy:

  • Mechanism of Action : The proposed mechanisms include interference with nucleic acid synthesis and disruption of cellular membrane integrity.
  • Structure–Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly affect the compound's biological profile.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide exhibit promising anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives containing the triazole moiety can inhibit the growth of various cancer cell lines. One study reported that a related compound demonstrated percent growth inhibition (PGI) values of up to 86% against specific cancer lines such as OVCAR-8 and NCI-H40 .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. These compounds may interact with key signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound's structural characteristics also suggest potential antimicrobial activity:

  • Broad-Spectrum Efficacy : Compounds with similar triazole structures have shown activity against a range of bacterial strains. For example, studies indicate minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .
  • Potential Applications in Infection Control : Given the rising issue of antibiotic resistance, the development of new antimicrobial agents like this compound could be crucial for treating resistant infections.

Acetylcholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant for conditions like Alzheimer's disease:

  • Inhibition Assays : Preliminary findings suggest that compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide exhibit potent inhibition of acetylcholinesterase activity, with IC50 values indicating strong binding affinity .
  • Therapeutic Implications : The ability to inhibit acetylcholinesterase suggests that this compound could be explored further for the development of therapeutic agents aimed at enhancing cognitive function in neurodegenerative diseases.
Biological ActivityTest MethodologyResult
AnticancerIn vitro cell line assaysPGI up to 86%
AntimicrobialMIC determination10 - 50 µg/mL
AcetylcholinesteraseInhibition assaysIC50 values indicating strong inhibition

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Triazole Core Formation : Condensation of thiocarbazide with benzyl chloride under reflux in ethanol to form the 1,2,4-triazole ring.

Sulfanyl-Acetamide Coupling : React the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 4-phenoxyaniline in dimethylformamide (DMF) with K₂CO₃ as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yield the pure product .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

How can structural characterization be performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl, phenoxy groups) and acetamide linkage. For example, the phenoxy phenyl group shows aromatic protons at δ 6.8–7.4 ppm .
    • IR : Validate sulfanyl (C–S stretch ~600 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functionalities.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. A similar triazole derivative showed a planar triazole ring with a dihedral angle of 85° relative to the benzyl group .

What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols.

Advanced Research Questions

How can computational modeling optimize synthesis and predict reactivity?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s quantum chemical calculations can predict regioselectivity in triazole formation .
  • Solvent Effects : Conduct COSMO-RS simulations to select solvents that enhance yield (e.g., DMF vs. THF).
  • Machine Learning : Train models on existing triazole reaction datasets to predict optimal conditions (temperature, catalyst) .

How to resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity in in vitro (e.g., enzyme inhibition) and in vivo (rodent inflammation models) under controlled conditions.
  • Metabolite Profiling : Use LC-MS to identify species-specific metabolites that may alter efficacy.
  • Dose-Response Curves : Compare EC₅₀ values across models; discrepancies may arise from membrane permeability differences .

What advanced techniques track reaction intermediates during synthesis?

Methodological Answer:

  • In Situ FTIR : Monitor real-time formation of intermediates (e.g., thiourea during triazole cyclization).
  • HPLC-MS : Capture transient species like sulfanyl-acetamide precursors.
  • Stop-Flow NMR : Resolve short-lived intermediates (e.g., reactive carbocation species) .

How can SAR studies improve derivative design?

Methodological Answer:

  • Substituent Screening : Systematically vary benzyl (e.g., electron-withdrawing groups) and phenoxy (e.g., halogenated aryl) moieties.
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate steric/electronic features with anti-exudative activity .
  • Toxicity Profiling : Test derivatives in zebrafish embryos for acute toxicity; prioritize compounds with LC₅₀ > 100 µM .

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